

Ethyl 2-bromopropionate as a building block for herbicides like quizalofop

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B3425472

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Here are the detailed Application Notes and Protocols regarding the use of **Ethyl 2-bromopropionate** as a building block for herbicides like quizalofop.

Application Notes: Ethyl 2-Bromopropionate in Herbicide Synthesis

Introduction

Ethyl 2-bromopropionate is a key organic intermediate in the agrochemical industry, primarily utilized in the synthesis of aryloxyphenoxypropionate ("fop") herbicides.^{[1][2]} Its chemical structure, featuring a reactive bromine atom, makes it an excellent building block for creating potent and selective herbicides.^{[2][3]} This document provides detailed protocols and data for the synthesis of the widely used herbicide, quizalofop-p-ethyl, using **ethyl 2-bromopropionate** precursors, and outlines its mode of action.

Chemical Properties of Ethyl 2-Bromopropionate

Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a sharp, pungent odor.^[4] It is soluble in organic solvents but has limited solubility in water. Key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	535-11-5
Molecular Formula	C5H9BrO2
Molecular Weight	181.03 g/mol
Boiling Point	156-160 °C
Density	1.394 g/mL at 25 °C
Refractive Index	n _{20/D} 1.446

Mechanism of Action of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective, post-emergence herbicide that is highly effective against grass weeds in broadleaf crops.[5] It functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[6][8][9] By blocking this enzyme, quizalofop-p-ethyl disrupts the production of lipids, leading to the cessation of growth and eventual death of the weed.[6][9]

Experimental Protocols

Protocol 1: Synthesis of Quizalofop-p-ethyl

This protocol describes a common method for the synthesis of quizalofop-p-ethyl, which involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an **ethyl 2-bromopropionate** precursor, R(-)-p-toluenesulfonyl ethyl lactate, in the presence of a base.

Materials:

- 6-chloro-2-(4-hydroxyphenoxy)quinoxaline
- R(-)-p-toluenesulfonyl ethyl lactate
- Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
- Cyclohexane

- Methanol
- Activated Carbon

Procedure:

- To a 5000L reactor equipped with a water separation device, add 275 kg of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (97.4% purity) and 250 kg of sodium carbonate.
- Add 2750 kg of cyclohexane to the reactor and close the manhole.
- Prepare a metering tank with 298 kg of R(-)-p-toluenesulfonyl ethyl lactate (96% purity).
- Heat the reactor to reflux to bring water until the water separator no longer collects water, ensuring an anhydrous reaction system. Continue for an additional 30 minutes.
- While maintaining reflux, add the R(-)-p-toluenesulfonyl ethyl lactate dropwise at a constant rate over 4 hours.
- After the addition is complete, continue the reaction for another 4 hours, monitoring the reaction progress by analyzing the content of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.
- Once the reaction is complete, cool the mixture, wash it twice with water, and decolorize the organic phase with activated carbon at 60°C.
- Filter the mixture and remove the solvent from the organic phase under negative pressure.
- Dissolve the resulting product in methanol and crystallize at 2°C.
- Filter and dry the crystals to obtain the final product, quizalofop-p-ethyl.[10]

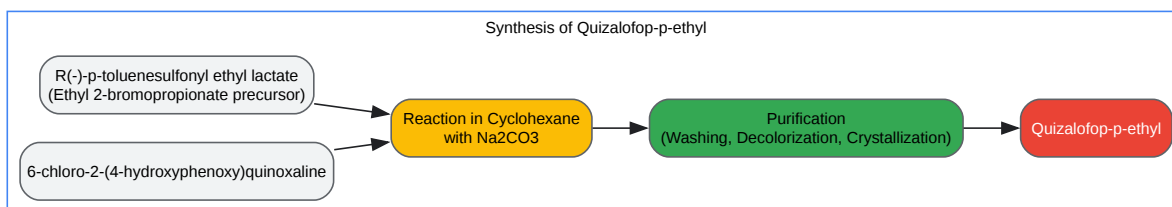
Quantitative Data

The following table summarizes the quantitative data from various synthesis protocols for quizalofop-p-ethyl.

Parameter	Value	Reference
Yield	81.8 - 95.3%	[11][12]
Chemical Purity	>98%	[11][12]
Optical Purity (R-isomer)	>99%	[11][12][13]

Visualizations

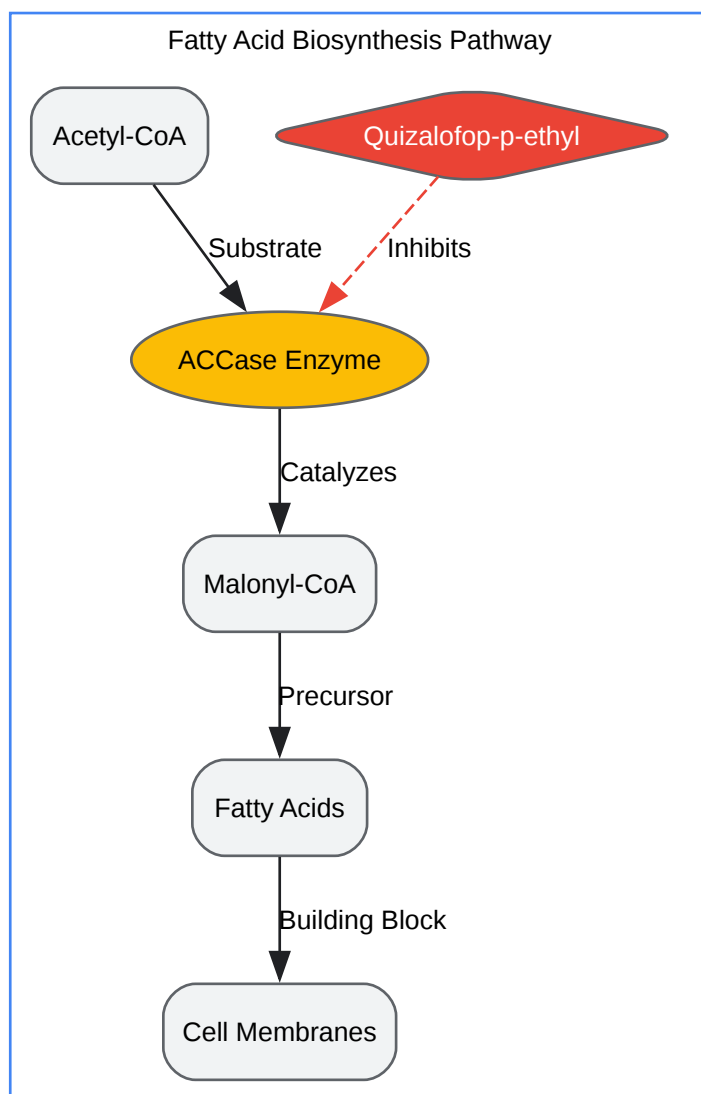
Synthesis Workflow



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Caption: A simplified workflow for the synthesis of quizalofop-p-ethyl.

ACCase Inhibition Pathway



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Caption: The inhibitory action of quizalofop-p-ethyl on the ACCase enzyme.

Other Herbicides from Ethyl 2-halopropionate Precursors

Ethyl 2-bromopropionate and its chloro-analogue, ethyl 2-chloropropionate, are versatile intermediates for a range of other herbicides, including:

- Fenoxaprop-ethyl[14]
- Clodinafop-propargyl

- Haloxyfop-methyl[1]
- Metolachlor[1]

The synthesis of these compounds follows similar principles of nucleophilic substitution, where the halogenated propionate is reacted with a corresponding phenoxide or other nucleophile.

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